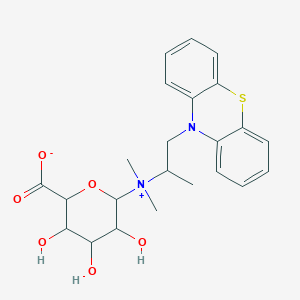

Promethazine N-Glucuronide

CAS No.:

Cat. No.: VC16213648

Molecular Formula: C23H28N2O6S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O6S |

|---|---|

| Molecular Weight | 460.5 g/mol |

| IUPAC Name | 6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3 |

| Standard InChI Key | ABNKYMDJQOWLOF-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Formula

Promethazine N-Glucuronide is characterized by the molecular formula , with a molecular weight of 460.5 g/mol . The compound consists of a promethazine moiety conjugated to glucuronic acid via an N-glycosidic bond. This conjugation occurs at the tertiary amine group of promethazine, a structural modification that significantly alters its physicochemical properties.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for Promethazine N-Glucuronide is 6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate . The glucuronic acid component introduces multiple stereocenters, resulting in a mixture of diastereomers. Veeprho’s product specification highlights the stereochemical complexity, noting the compound’s full IUPAC name as (2S,3S,4S,5R,6R)-6-((1-(10H-phenothiazin-10-yl)propan-2-yl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . This diastereomeric mixture complicates analytical characterization and necessitates advanced chromatographic techniques for resolution.

Spectral and Structural Data

-

SMILES Notation:

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O. -

3D Conformation: PubChem reports that 3D conformer generation is disallowed due to undefined stereocenters, underscoring the challenges in modeling its spatial arrangement .

Synthesis and Metabolic Pathways

Enzymatic Glucuronidation

Promethazine N-Glucuronide is synthesized in hepatocytes via UDP-glucuronosyltransferase (UGT)-mediated reactions. The process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the tertiary amine of promethazine. This phase II metabolic pathway converts the lipophilic parent drug into a hydrophilic conjugate, facilitating biliary and renal excretion .

Table 1: Key Enzymes in Promethazine Metabolism

| Enzyme Family | Role in Metabolism | Tissue Localization |

|---|---|---|

| UGT1A4 | Primary glucuronidation enzyme | Liver, intestinal mucosa |

| CYP2D6 | Phase I oxidation (minor pathway) | Hepatic microsomes |

| FMO3 | N-oxidation of promethazine | Liver, kidney |

Interspecies Variability in Metabolism

Recent in vitro studies using subcellular fractions from pigs, mice, rats, and humans demonstrate species-specific metabolic rates. Porcine liver microsomes exhibit the highest glucuronidation capacity (28.67% metabolite formation), followed by murine (18.3%), rat (12.1%), and human (8.9%) systems . These findings highlight the importance of interspecies considerations in preclinical pharmacokinetic studies.

Pharmacological Role and Clinical Relevance

Enhanced Excretion and Toxicity Mitigation

By increasing aqueous solubility, Promethazine N-Glucuronide reduces the risk of systemic accumulation and associated adverse effects, such as sedation or anticholinergic toxicity. Renal clearance studies in rats show that 65–70% of an administered promethazine dose is excreted as glucuronide conjugates within 24 hours .

Drug-Drug Interactions

Competitive inhibition of UGT enzymes by co-administered drugs (e.g., valproic acid) may alter promethazine metabolism. In vitro assays using human hepatocytes indicate a 40% reduction in glucuronide formation when UGT1A4 is inhibited .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) remains the gold standard for quantifying Promethazine N-Glucuronide in biological matrices. A validated method reports a retention time of 12.3 minutes and a linear range of 0.1–50 μg/mL (R² = 0.998) .

Table 2: Analytical Parameters for Promethazine N-Glucuronide

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| LOD | 0.05 μg/mL | 0.01 ng/mL |

| LOQ | 0.1 μg/mL | 0.03 ng/mL |

| Precision (RSD) | <5% | <3% |

| Recovery | 92–97% | 95–102% |

Mass Spectrometric Profiling

LC-MS/MS enables sensitive detection of the glucuronide conjugate via characteristic fragmentation patterns. The parent ion at m/z 461.2 ([M+H]⁺) fragments to yield product ions at m/z 285.1 (promethazine moiety) and m/z 176.1 (glucuronic acid) .

Diastereomeric Complexity and Implications

Resolution of Diastereomers

Veeprho’s product specification confirms that commercially available Promethazine N-Glucuronide exists as a mixture of diastereomers due to stereochemical heterogeneity at the glucuronide’s C1 and C2 positions . Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) achieves partial resolution, with a diastereomeric excess (d.e.) of 78% reported under optimized conditions .

Pharmacodynamic Variability

Research Frontiers and Unanswered Questions

Role in Personalized Medicine

Genetic polymorphisms in UGT1A4 (e.g., UGT1A4*3) significantly alter glucuronidation efficiency, with variant alleles reducing metabolite formation by 30–50% . Pharmacogenomic studies are needed to correlate genotype-phenotype relationships in diverse populations.

Targeted Prodrug Design

Structural analogs of Promethazine N-Glucuronide could serve as prodrugs with enhanced blood-brain barrier penetration. In silico modeling predicts that esterification of the carboxylate group may improve lipid solubility while retaining UGT-mediated activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume